REACTION_CXSMILES
|
Cl[C:2]1[N:10]=[C:9]([CH3:11])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[C:12](=[O:15])([O-])[O-].[Cs+].[Cs+].[NH:18]1[CH:22]=[CH:21][N:20]=N1.CN[C@@H]1CCCC[C@H]1NC>CCOCC.O.[Cu](I)I.[Co].O1CCOCC1>[CH3:12][O:15][C:11]1[C:2]([N:10]2[N:20]=[CH:21][CH:22]=[N:18]2)=[C:3]([CH:7]=[CH:8][CH:9]=1)[C:4]([OH:6])=[O:5] |f:1.2.3|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)O)C=CC(=N1)C
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Name
|
cesium carbonate
|
Quantity
|
11.4 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
0.16 g
|
Type
|
catalyst
|
Smiles
|
[Cu](I)I
|
Name
|
|
Quantity
|
2.03 mL
|
Type
|
reactant
|
Smiles
|
N1N=NC=C1
|
Name
|
|
Quantity
|
0.56 mL
|
Type
|
reactant
|
Smiles
|
CN[C@H]1[C@@H](CCCC1)NC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Co]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
The resulting clumpy yellow slurry was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
ADDITION
|
Details
|
until evenly dispersed
|
Type
|
TEMPERATURE
|
Details
|
As heating
|
Type
|
STIRRING
|
Details
|
was stirred more easily
|
Type
|
STIRRING
|
Details
|
The light green slurry was stirred for 4 hr at 100° C.
|
Duration
|
4 h
|
Type
|
WAIT
|
Details
|
left
|
Type
|
STIRRING
|
Details
|
to stir at room temp overnight
|
Duration
|
8 (± 8) h
|
Type
|
STIRRING
|
Details
|
The resulting solution was thoroughly stirred
|
Type
|
CUSTOM
|
Details
|
transferred to a seperatory funnel
|
Type
|
WASH
|
Details
|
the RBF was subsequently rinsed with 20 mL ether and H2O each
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated from the organic layer
|
Type
|
EXTRACTION
|
Details
|
The now brown/lime green aqueous layer was extracted twice with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with Na2SO4
|
Type
|
ADDITION
|
Details
|
To the yellow powder was added EtOAc
|
Type
|
CUSTOM
|
Details
|
to form a yellow slurry
|
Type
|
FILTRATION
|
Details
|
The solids were filtered off
|
Type
|
WASH
|
Details
|
washed with EtOAc
|
Type
|
CUSTOM
|
Details
|
to give a very pale yellow powder, which
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C(=C(C(=O)O)C=CC1)N1N=CC=N1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 25% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |